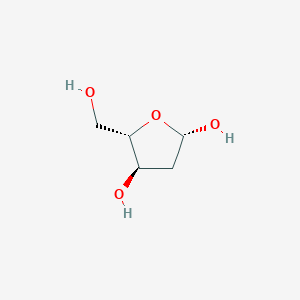
Thyminose
Übersicht
Beschreibung
Deoxyribose is a five-carbon sugar molecule that helps form the phosphate backbone of DNA molecules . DNA, or deoxyribonucleic acid, is a polymer formed of many nucleic acids. Each nucleic acid is composed of a deoxyribose molecule bound to both a phosphate group and either a purine or a pyrimidine .
Synthesis Analysis
Deoxyribose is generated from ribose 5-phosphate by enzymes called ribonucleotide reductases . These enzymes catalyze the deoxygenation process . Ribose and deoxyribose synthesis share identical pentose synthesis pathways, and both oxidative and non-oxidative pathways are involved .Molecular Structure Analysis
Deoxyribose can exist as a linear molecule or as a five or six-membered ring . In DNA, deoxyribose exists as a five-membered ring . The only difference between RNA and DNA is the presence of deoxyribose instead of ribose .Chemical Reactions Analysis
Deoxyribose-5-phosphate aldolases (DERAs) are acetaldehyde-dependent, Class I aldolases catalyzing a reversible aldol reaction between an acetaldehyde donor (C2 compound) and glyceraldehyde-3-phosphate acceptor (C3 compound, C3P) to generate deoxyribose-5-phosphate (C5 compound, DR5P) .Physical And Chemical Properties Analysis
DNA is a double-stranded molecule with a unique twisted helical structure . DNA is made up of nucleotides, each nucleotide has three components: a backbone made up of a sugar (Deoxyribose) and phosphate group and a nitrogen-containing base attached to the sugar .Wissenschaftliche Forschungsanwendungen
Bacterial Metabolism and Genetics
Deoxyribose, a key component of DNA, has been shown to be metabolized by certain bacteria. A study by Price et al. (2018) identified a bacterium that can grow using deoxyribose as its sole carbon source, despite lacking known genes for deoxyribose breakdown. This led to the discovery of novel metabolic pathways involving the oxidation and cleavage of deoxyribose, highlighting the role of large-scale bacterial genetics in uncovering new metabolic processes (Price et al., 2018).
Electron Interaction Studies
Ptasińska et al. (2004) investigated how deoxyribose sugar interacts with electrons, revealing insights into the effects of ionizing radiation on living tissue. This study found that electron interaction with deoxyribose leads to molecule destruction, different from other biomolecules like nucleobases. The results are crucial for understanding DNA damage in cells exposed to ionizing radiation (Ptasińska et al., 2004).
Biosynthesis Studies
Research into the biosynthesis of deoxyribose has been significant in understanding nucleic acid biochemistry. Cohen et al. (1961) explored the conversion of ribonucleic acid to deoxyribonucleotides in vitro, shedding light on the molecular processes by which ribose derivatives are converted into deoxyribose, a fundamental aspect of DNA synthesis (Cohen et al., 1961).
Deoxysugar Biogenesis
The study of deoxysugars, including deoxyribose, has been a focus in microbiology due to their varied biological activities. Liu and Thorson (1994) reviewed the genetics and molecular biosynthesis of various deoxy, dideoxy, and trideoxy sugars, highlighting their significance in natural saccharides and potential future applications (Liu & Thorson, 1994).
Wirkmechanismus
Target of Action
2-Deoxy-D-ribose, also known as Deoxyribose, is a key component of DNA and plays a crucial role in the structure and function of DNA . It interacts with enzymes such as Glutamate Cysteine Ligase (GCL) and Deoxyribose-5-phosphate aldolases (DERAs) .
Mode of Action
Deoxyribose is involved in the formation of DNA by providing the sugar backbone of the DNA structure . It can undergo glycation, a process where it reacts with primary amino groups of proteins, forming Schiff bases, Amadori products, and ultimately resulting in the irreversible formation of advanced glycation end products . This post-translational modification can alter protein structure and function, enhancing proliferative pathways .
Biochemical Pathways
Deoxyribose is involved in several biochemical pathways. It is oxidized to deoxyribonate, then further oxidized to ketodeoxyribonate, and finally cleaved to acetyl coenzyme A (acetyl-CoA) and glyceryl-CoA . This pathway is used by diverse bacteria for the catabolism of 2-deoxy-D-ribose and 2-deoxy-D-ribonate .
Pharmacokinetics
It is known that cellular uptake of molecules similar to 2-deoxy-d-ribose is a key determinant of in vivo activity and potency .
Result of Action
The action of 2-Deoxy-D-ribose results in several molecular and cellular effects. It is known to induce apoptosis by inhibiting the synthesis and increasing the efflux of glutathione . It also has the potential to inhibit cell growth, as seen in tumor cells . Furthermore, it can stimulate a range of pro-angiogenic activities in vitro and in a chick pro-angiogenic bioassay, and stimulate new blood vessel formation and wound healing in normal and diabetic rat models .
Action Environment
The action of 2-Deoxy-D-ribose can be influenced by the environment. For instance, the fragmentation dynamics following the double ionization of 2-Deoxy-D-ribose can be affected by the presence of liquid water . Moreover, the presence of other molecules, such as those directly linked to the sugar through hydrogen bonds, can also influence its action .
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
The use of DNA as a nanoscale construction material has come to be known as structural DNA nanotechnology . The primary goal of structural DNA nanotechnology is to exploit complementary base pairing in order to program the self-assembly of molecules into supramolecular complexes with desired properties .
Biochemische Analyse
Biochemical Properties
2-Deoxy-D-ribose plays a significant role in biochemical reactions, particularly in the formation and function of DNA. It interacts with various enzymes, proteins, and other biomolecules. For instance, 2-Deoxy-D-ribose is a substrate for the enzyme 2-Deoxy-D-ribose-5-phosphate aldolase (DERA), which catalyzes the stereoselective C–C bond formation between acetaldehyde and numerous other aldehydes . This interaction is crucial for the synthesis of several organic compounds .
Cellular Effects
2-Deoxy-D-ribose influences various cellular processes. It has been found to induce apoptosis by inhibiting the synthesis and increasing the efflux of glutathione, a critical antioxidant in cells . Additionally, it has been reported to stimulate angiogenesis, the formation of new blood vessels, by increasing the production of vascular endothelial growth factor (VEGF) .
Molecular Mechanism
The molecular mechanism of 2-Deoxy-D-ribose involves its oxidation to deoxyribonate, further oxidation to ketodeoxyribonate, and subsequent cleavage to acetyl coenzyme A (acetyl-CoA) and glyceryl-CoA . This process is facilitated by various enzymes and results in the formation of key metabolic intermediates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Deoxy-D-ribose can change over time. For instance, it has been observed that the fragmentation dynamics following the double ionization of 2-Deoxy-D-ribose vary depending on the ionization scenario and the environment .
Dosage Effects in Animal Models
In animal models, the effects of 2-Deoxy-D-ribose can vary with different dosages. For example, a study on hair regrowth in an animal model of androgenic alopecia found that both groups treated with 2-Deoxy-D-ribose gel and minoxidil stimulated the morphogenesis of hair follicles .
Metabolic Pathways
2-Deoxy-D-ribose is involved in several metabolic pathways. It is a substrate in the oxidative pathway for the catabolism of 2-Deoxy-D-ribose and 2-Deoxy-D-ribonate . This pathway involves various enzymes and cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
As a component of DNA, it is likely to be distributed wherever DNA is located within the cell .
Subcellular Localization
The subcellular localization of 2-Deoxy-D-ribose is primarily within the nucleus of the cell, as it is a key component of DNA . Its activity and function are therefore closely tied to the processes of DNA replication, transcription, and repair .
Eigenschaften
IUPAC Name |
3,4,5-trihydroxypentanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h2,4-5,7-9H,1,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJSAQIRZKANQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)C(C(CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862138 | |
| Record name | 2-Deoxypentose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |
| Record name | D-2-Deoxyribose | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13635 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
408526-38-5, 533-67-5 | |
| Record name | 2-Deoxypentose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=408526-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-erythro-Pentose, 2-deoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




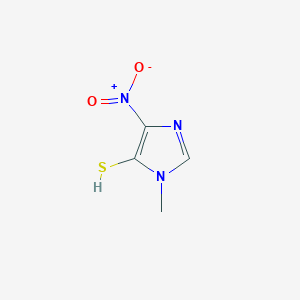

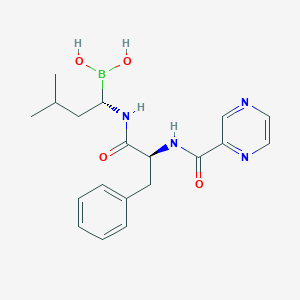
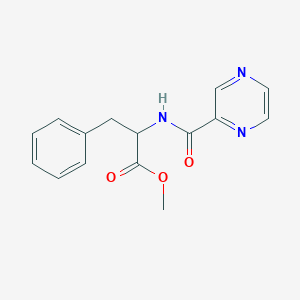
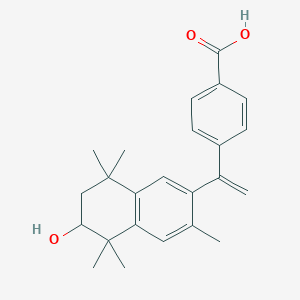

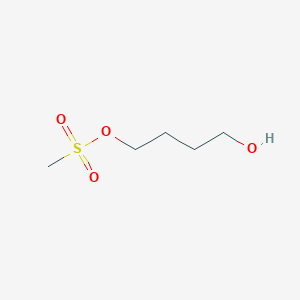

![(19R)-10,19-Diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B193278.png)
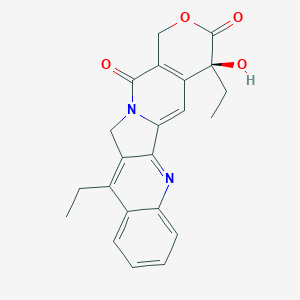
![(E)-4-[4-[bis(2-chloroethyl)amino]phenyl]but-3-enoic acid](/img/structure/B193288.png)

